molecular formula C5H7N3 B123231 2,6-Diaminopyridine CAS No. 141-86-6

2,6-Diaminopyridine

Cat. No.: B123231
CAS No.: 141-86-6
M. Wt: 109.13 g/mol
InChI Key: VHNQIURBCCNWDN-UHFFFAOYSA-N
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Description

2,6-Diaminopyridine is an organic compound with the chemical formula C₅H₇N₃. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, dyes, and polymers .

Mechanism of Action

Target of Action

2,6-Diaminopyridine (DAP) is a biochemical reagent It’s known that dap is used in the synthesis of pyridinic nitrogen-rich polymers, which are key in obtaining high-performance polypyrrole-derived electrocatalysts for the oxygen reduction reaction .

Mode of Action

It’s known that dap is involved in the synthesis of pyridinic nitrogen-rich polymers . The polymerization process involves two stages: a kinetically fast stage and a rate-determining phase-transfer stage .

Biochemical Pathways

DAP is involved in the synthesis of pyridinic nitrogen-rich polymers . The polymerization process could be divided into two stages: a kinetically fast stage and a rate-determining phase-transfer stage . The polymerization is sufficiently reduced to 3 hours with a conversion rate of over 90% achieved due to accelerated mass transfer in the second stage .

Pharmacokinetics

It’s known that dap is a biochemical reagent , suggesting that its ADME properties would depend on the specific biochemical context in which it is used.

Result of Action

The result of DAP’s action is the formation of pyridinic nitrogen-rich polymers . These polymers are used in the production of high-performance polypyrrole-derived electrocatalysts for the oxygen reduction reaction .

Action Environment

The action of DAP is influenced by the environment in which it is used. For example, the polymerization process involving DAP is accelerated in an external circulation rotating packed bed (EC-RPB), leading to a higher conversion rate . Furthermore, the presence of co-doped iron and manganese species can enhance the oxygen reduction reaction (ORR) activity and stability of the resulting catalyst .

Biochemical Analysis

Biochemical Properties

2,6-Diaminopyridine interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, often involving changes in the structure and function of the interacting molecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of this compound .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions occur at the molecular level and are responsible for the compound’s effects on cellular function .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminopyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with sodium amide in the presence of a phase-transfer catalyst at 180°C. This reaction produces a disodium salt, which is then hydrolyzed to yield this compound. The product can be purified by recrystallization from toluene .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-gravity engineering techniques to enhance mass transfer and reaction efficiency. For example, the polymerization of this compound using an external circulation rotating packed bed has been shown to significantly reduce reaction time and improve conversion rates .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,6-Diaminopyridine is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical properties .

Properties

IUPAC Name

pyridine-2,6-diamine
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InChI

InChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8)
Source PubChem
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InChI Key

VHNQIURBCCNWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7N3
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Related CAS

25168-43-8
Record name Poly(2,6-diaminopyridine)
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DSSTOX Substance ID

DTXSID0040127
Record name 2,6-Diaminopyridine
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Molecular Weight

109.13 g/mol
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Physical Description

Slightly brown solid; [EC: SCCS - Opinion] Light brown, yellow, or off-white powder or flakes; [Alfa Aesar MSDS]
Record name 2,6-Diaminopyridine
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CAS No.

141-86-6
Record name 2,6-Diaminopyridine
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Record name 2,6-Diaminopyridine
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Record name 2,6-Pyridinediamine
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Record name 2,6-Diaminopyridine
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Record name Pyridine-2,6-diyldiamine
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Record name 2,6-DIAMINOPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism remains under investigation, research suggests that these derivatives may interfere with early-stage viral fusion by interacting with oligosaccharides within the glycoprotein “spikes” of the viral envelope. [] This interaction could potentially hinder the virus's ability to bind to and invade host cells. []

A: The symmetrical arrangement of three nitrogen lone pairs in 2,6-DAP contributes to its remarkable Lewis base characteristics. [] This feature enables diverse derivatization, particularly the creation of N-acyl derivatives. These derivatives are of significant interest due to their capacity to form hydrogen-bonding motifs and macrocyclic synthetic receptors, relevant in fields like supramolecular chemistry and drug design. [, , , ]

ANone: The molecular formula of 2,6-Diaminopyridine is C5H7N3, and its molecular weight is 109.13 g/mol.

A: Researchers frequently utilize Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry to characterize 2,6-DAP and its derivatives. [, , , , , , ]

A: Incorporating this compound, specifically the derivative bis-pdimethylaminophenyl-2,6-pyridine (S26DAP), into polyimides enhances their solubility in dipolar aprotic solvents compared to traditional aromatic polyimides. [] Additionally, these modified polyimides exhibit high glass transition temperatures (Tg) ranging from 186-209 °C, demonstrating good thermal stability and adhesive properties, making them suitable for applications requiring high-temperature resistance and strong adhesion. []

A: Yes, electrochemically reduced graphene oxide (RGO) acts as an effective catalyst for the polymerization of this compound, yielding poly(this compound) (PDAP). [] The PDAP-RGO composite exhibits notable electroactivity over a wide pH range, extending up to pH 11.0. [] This electrocatalytic property, specifically the reduction of hydrogen peroxide (H2O2) at the PDAP-RGO interface, forms the basis for a glucose sensing platform when glucose oxidase (GOD) is immobilized onto the PDAP-RGO composite. []

A: Yes, quantum chemistry calculations, particularly electron cloud density and zero-point energy analysis, have been employed to investigate the nitration process of this compound and similar nitrogen-containing heterocyclic aromatics. [] These simulations provide insights into the relationship between the ease of nitration and the reactivity of these compounds. []

A: Studies show that N-monoacylated 2,6-diaminopyridines exhibit significant anti-HSV-1 activity, while their N,N′-diacylated counterparts do not. [] This difference suggests that the presence of a free amino group in the 2 or 6 position on the pyridine ring might be crucial for the antiviral activity against HSV-1. [] Further investigations into the specific interactions between these derivatives and viral targets are needed to confirm this hypothesis.

A: Researchers have investigated incorporating this compound onto the surface of silica-coated magnetic iron oxide (Fe3O4) nanoparticles. [] This approach aims to leverage the magnetic properties of the nanoparticles for selective separation and potential targeted delivery. Additionally, the presence of this compound introduces fluorescence properties and responsiveness to specific transition metal ions like copper(II) (Cu2+) and zinc(II) (Zn2+), potentially enabling optical detection and sensing applications. []

A: Flame Atomic Absorption Spectrometry (FAAS) is used to determine the concentration of Cadmium(II) ions following their preconcentration using polyvinyl chloride functionalized with 3-(2-Thiazolylazo)-2,6-diaminopyridine. [] This technique is well-suited for quantifying trace metal ions due to its sensitivity and selectivity.

A: The stability constant of the cobalt complex with 3-(4,5-dimethyl-2-thiazolylazo)-2,6-diaminopyridine was determined using spectrophotometric methods. [] This approach leverages the characteristic absorption spectra of the complex and the free ligand to calculate the equilibrium constant for their formation.

A: The solubility of this compound has been experimentally determined in a range of solvents, including toluene, o-xylene, ethylbenzene, methanol, ethanol, 2-propanol, and sodium hydroxide solutions. [] These studies provide valuable data for understanding its behavior in different solvent environments and for developing processes that require its dissolution or crystallization.

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